3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
Description
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic urea derivative featuring a cyclohexenyl-hydroxy-methyl substituent and a 4-methoxyphenethyl group. The hydroxycyclohexene moiety may confer conformational flexibility and hydrogen-bonding capacity, while the 4-methoxyphenyl group contributes aromaticity and electron-donating properties.
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-7-5-14(6-8-15)9-12-18-16(20)19-13-17(21)10-3-2-4-11-17/h3,5-8,10,21H,2,4,9,11-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWYKAHKPIOWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a hydroxycyclohexene moiety and a methoxyphenyl group. Its molecular formula is C18H23N2O2, and it features functional groups that enable various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to proteins and enzymes.
- Hydrophobic Interactions : The phenylethyl group can engage in hydrophobic interactions with protein pockets, influencing the conformational dynamics of target proteins.
These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Biological Activity Summary
The following table summarizes key biological activities reported for the compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation | |
| Anti-inflammatory Effects | Reduces inflammation markers | |
| Enzyme Modulation | Alters enzyme kinetics | |
| Antioxidant Properties | Scavenges free radicals |
Case Studies and Research Findings
Research studies have examined the biological effects of this compound in various contexts:
- Antitumor Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Research : Experimental models showed that administration of the compound led to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential use in treating inflammatory diseases.
- Enzyme Interaction Studies : Kinetic assays revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Urea vs.
- Hydroxycyclohexene vs. Cyclohexylidene: The hydroxyl group introduces polarity and conformational flexibility, contrasting with the rigid, non-polar cyclohexylidene in 2-cyano-2-cyclohexylidene acetamide .
- 4-Methoxyphenyl Group : Common in analogs (e.g., ), this group stabilizes aromatic interactions but lacks the electron-withdrawing effects seen in trifluoromethyl-containing compounds like Ethyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
